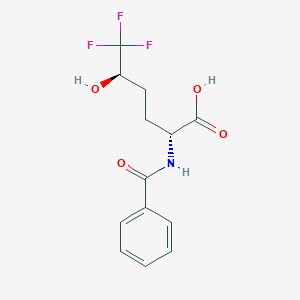![molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2](/img/structure/B13145798.png)
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-: is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of a chloro group at the 1-position and an ethoxyphenylamino group at the 8-position on the anthracenedione core. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione, which is chlorinated to introduce the chloro group at the 1-position.
Amination: The chlorinated anthracenedione is then reacted with 4-ethoxyaniline under suitable conditions to introduce the ethoxyphenylamino group at the 8-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other anthraquinone derivatives.
- Employed in the study of electron transfer processes due to its redox properties.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry:
- Widely used in the dye and pigment industry for the production of vibrant and stable colors.
- Utilized in the manufacture of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s redox properties allow it to generate reactive oxygen species, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione, 1-chloro-: Similar in structure but lacks the ethoxyphenylamino group.
9,10-Anthracenedione, 1,8-dichloro-: Contains two chloro groups at the 1 and 8 positions.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains amino and hydroxy groups at the 1 and 4 positions.
Uniqueness:
- The presence of both the chloro and ethoxyphenylamino groups in 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- imparts unique chemical and biological properties, making it distinct from other anthraquinone derivatives.
- Its ability to intercalate with DNA and inhibit topoisomerase enzymes is a notable feature that sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
848679-23-2 |
|---|---|
Molekularformel |
C22H16ClNO3 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3 |
InChI-Schlüssel |
KUJMPLWYZJLFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


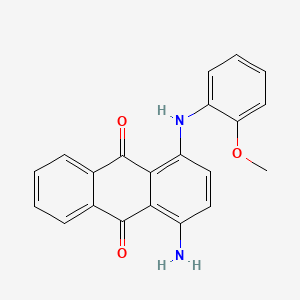
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
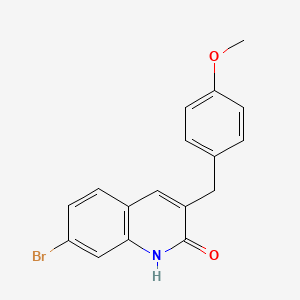
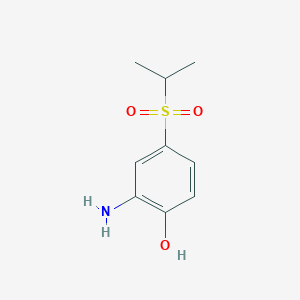
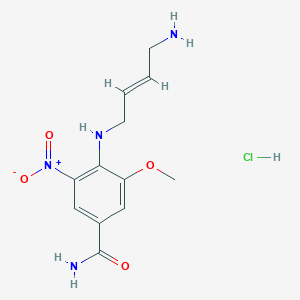
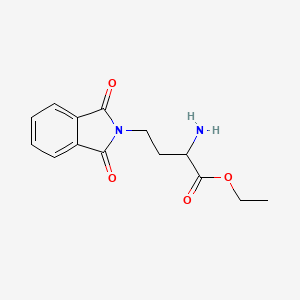

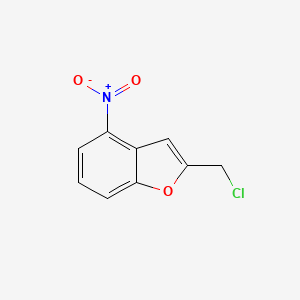

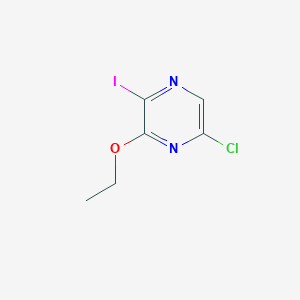
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
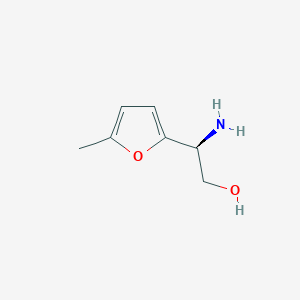
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
